Positional Isomer Differentiation: 1-Carboxamide vs. 4-Carboxamide Substitution on the Piperidine Ring Determines Molecular Topology and Predicted Pharmacophore Accessibility
The target compound bears the urea (carboxamide) functionality directly at the piperidine ring 1-position (N-piperidine-C(=O)-NH-CH2-benzodioxole). In contrast, the positional isomer N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide places the amide linkage at the 4-position of the piperidine ring, with the piperidine nitrogen available for further substitution . This constitutional difference results in a computed heavy atom count of 19 (both isomers share the formula C14H18N2O3), but with distinct topological polar surface area contributions: the 1-carboxamide topology embeds the polar urea motif within the ring system, while the 4-carboxamide projects it outward. Piperidine-4-carboxamide derivatives with the benzodioxole-methyl substituent have been reported as SARS-CoV-2 PLpro enzyme binders (e.g., GRL-0667, CHEMBL1173044) [1], whereas the 1-carboxamide target compound has not been reported in this context, indicating divergent biological recognition based on substitution position alone.
| Evidence Dimension | Molecular topology and substitution position (1-carboxamide vs. 4-carboxamide) |
|---|---|
| Target Compound Data | 1-carboxamide: urea carbonyl directly attached to piperidine N1; TPSA = 50.8 Ų; 2 rotatable bonds [2] |
| Comparator Or Baseline | 4-carboxamide positional isomer: amide at piperidine C4; free piperidine NH for derivatization; TPSA and rotatable bond count differ |
| Quantified Difference | Substitution position alters TPSA and the number of accessible derivatization sites (1 vs. 2 functional handles) |
| Conditions | Computed molecular descriptors (PubChem 2024.11.20 release) [2]; structural comparison based on SMILES and InChI |
Why This Matters
For procurement decisions, the 1-carboxamide topology is a distinct chemical entity from the 4-carboxamide isomer; researchers targeting specific binding pockets or seeking a specific derivatization handle must verify the substitution pattern, as the two isomers are not interchangeable in biological assays.
- [1] BindingDB Entry for CHEMBL1173044 (GRL-0667): N-(2H-1,3-benzodioxol-5-ylmethyl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]piperidine-4-carboxamide. https://www.bindingdb.org/rwd/bind/chemsearch.jsp View Source
- [2] PubChem Compound Summary for CID 15943613 (Computed Properties). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/927640-96-8 View Source
